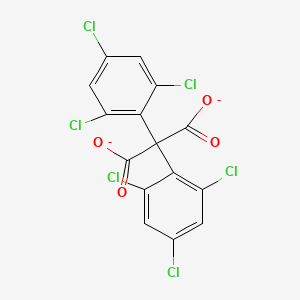

Di-(2,4,6-trichlorophenyl)malonate

Description

Strategic Utility of Malonic Acid Derivatives in Retrosynthetic Analysis

Retrosynthetic analysis, a cornerstone of modern synthetic planning, involves the deconstruction of a target molecule into simpler, commercially available starting materials. rsc.orgnumberanalytics.com In this context, malonic acid derivatives are recognized as powerful synthons for the introduction of a carboxymethyl group (-CH₂COOH) or a substituted acetic acid moiety. wikipedia.orgyoutube.com The malonic ester synthesis allows for the formation of one or two new carbon-carbon bonds at the α-carbon, providing a reliable strategy for chain elongation. wikipedia.orgmasterorganicchemistry.com Recognizing a substituted acetic acid or a geminal dicarboxylic acid precursor within a target molecule often points to a malonic ester-based disconnection as a key strategic step in the synthetic plan. youtube.comoregonstate.edu

Overview of Activated Malonate Reagents in Contemporary Organic Chemistry

While simple dialkyl malonates, such as diethyl malonate, are widely used, their reactivity is often insufficient for certain transformations, requiring strong bases and elevated temperatures. nih.gov To overcome these limitations, a range of "activated" malonate reagents have been developed. These reagents feature electron-withdrawing groups on the ester moiety, enhancing the electrophilicity of the carbonyl carbons and the acidity of the α-protons. This activation facilitates reactions under milder conditions and expands the scope of possible transformations. Examples of such activated reagents include Meldrum's acid and various aryl malonates. These compounds are crucial for a variety of C-C bond-forming reactions. nih.govsigmaaldrich.com

Di-(2,4,6-trichlorophenyl)malonate as a Key Electrophilic Malonate Synthon

Di-(2,4,6-trichlorophenyl)malonate stands out as a highly reactive and synthetically valuable activated malonate. nih.gov The presence of the electron-withdrawing 2,4,6-trichlorophenyl groups significantly enhances the electrophilicity of the malonate carbonyl carbons. This heightened reactivity makes it an excellent reagent for reactions with a variety of nucleophiles. nih.gov

Synthesis and Properties:

The synthesis of di-(2,4,6-trichlorophenyl) malonate typically involves the reaction of malonic acid with 2,4,6-trichlorophenol (B30397). One common method utilizes phosphoryl chloride (POCl₃) as a dehydrating agent, heating the reactants at reflux. An alternative approach employs oxalyl chloride to first form malonyl dichloride, which is then reacted with 2,4,6-trichlorophenol. The resulting compound is a solid with a melting point in the range of 149–152 °C.

| Property | Value |

| Molecular Formula | C₁₅H₆Cl₆O₄ |

| Molecular Weight | 462.92 g/mol |

| CAS Number | 15781-70-1 |

| Physical Form | Solid |

| Melting Point | 149-152 °C |

| Table 1: Physicochemical Properties of Di-(2,4,6-trichlorophenyl)malonate sigmaaldrich.comscbt.com |

Reactivity and Applications:

The primary utility of di-(2,4,6-trichlorophenyl)malonate lies in its application as a potent electrophile in cyclocondensation reactions. It readily reacts with 1,3-dinucleophiles to form six-membered heterocyclic rings, which are common structural motifs in biologically active compounds. nih.gov These reactions often proceed under milder conditions than those required for less activated malonates like diethyl malonate. nih.gov The high reactivity of di-(2,4,6-trichlorophenyl) malonate makes it a valuable, albeit more expensive and moisture-sensitive, reagent for the synthesis of complex heterocyclic systems. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H4Cl6O4-2 |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

2,2-bis(2,4,6-trichlorophenyl)propanedioate |

InChI |

InChI=1S/C15H6Cl6O4/c16-5-1-7(18)11(8(19)2-5)15(13(22)23,14(24)25)12-9(20)3-6(17)4-10(12)21/h1-4H,(H,22,23)(H,24,25)/p-2 |

InChI Key |

FNGLVNXJDZMKIL-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(C2=C(C=C(C=C2Cl)Cl)Cl)(C(=O)[O-])C(=O)[O-])Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Di 2,4,6 Trichlorophenyl Malonate and Derivatives

Established Synthetic Pathways for Di-(2,4,6-trichlorophenyl)malonate

The core of Di-(2,4,6-trichlorophenyl)malonate synthesis lies in the formation of an ester linkage between malonic acid and two equivalents of 2,4,6-trichlorophenol (B30397). The primary challenge is the efficient removal of water or the activation of the carboxylic acid to drive the reaction to completion.

Direct esterification of malonic acid with 2,4,6-trichlorophenol can be performed under various conditions. One approach is a solvent-free melt condensation, which involves heating a mixture of the reactants to high temperatures, typically between 150°C and 300°C. This method facilitates the esterification while driving off the water byproduct. For reactions conducted in a solvent, options like bromobenzene (B47551) or diphenyl ether can be used under reflux conditions.

A more common and highly reactive pathway involves the conversion of malonic acid to its more reactive derivative, malonyl dichloride. nih.gov This is typically achieved by reacting malonic acid with a reagent like oxalyl chloride or thionyl chloride. orgsyn.org The resulting malonyl dichloride is then treated with 2,4,6-trichlorophenol. This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct formed during the esterification.

The choice of reagents is critical for optimizing the synthesis of Di-(2,4,6-trichlorophenyl)malonate. As mentioned, oxalyl chloride is a common choice for converting malonic acid into malonyl dichloride, a key intermediate.

An alternative one-pot approach utilizes a strong dehydrating agent to directly couple malonic acid with 2,4,6-trichlorophenol. Phosphorus pentoxide (P₂O₅) is an effective reagent for this purpose. In this method, malonic acid and 2,4,6-trichlorophenol are mixed, and P₂O₅ is added incrementally. The mixture is then heated to between 150°C and 200°C. The phosphorus pentoxide facilitates the removal of water, driving the esterification forward without the need to isolate the acid chloride intermediate. Optimization of this method involves using an excess of P₂O₅ (1.5–2.0 equivalents) to ensure complete dehydration and a gradual temperature increase to prevent charring.

Comparative Analysis of Synthetic Accessibility and Efficiency

The efficiency and practicality of synthesizing Di-(2,4,6-trichlorophenyl)malonate vary significantly between different methods, with trade-offs in yield, purity, cost, and scalability.

Yields for the synthesis of Di-(2,4,6-trichlorophenyl)malonate are highly dependent on the chosen pathway. The method involving the malonyl dichloride intermediate is reported to produce high yields, typically in the range of 70-80%, with the final product exhibiting greater than 95% purity. The phosphorus pentoxide-mediated condensation also provides good yields, generally between 65-75%. In contrast, the solvent-free melt condensation method tends to have lower yields, around 60-65%, which may be limited by partial decomposition of the product at the required high temperatures. Key optimization strategies across all methods include precise control of stoichiometry, management of reaction temperature, and ensuring anhydrous (moisture-free) conditions, as the product is susceptible to hydrolysis.

Table 1: Comparison of Synthetic Methods for Di-(2,4,6-trichlorophenyl)malonate

| Synthetic Pathway | Key Reagents | Typical Temperature | Typical Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Intermediate | Malonic acid, Oxalyl chloride, 2,4,6-Trichlorophenol, Triethylamine | 25–50°C (for esterification) | 70–80% | High yield and purity | Requires isolation of reactive intermediate |

| P₂O₅-Mediated Condensation | Malonic acid, 2,4,6-Trichlorophenol, Phosphorus pentoxide (P₂O₅) | 150–200°C | 65–75% | One-pot procedure, good scalability | Requires careful temperature control |

| Solvent-Free Melt Condensation | Malonic acid, 2,4,6-Trichlorophenol, Sulfuric acid (catalyst) | 250–300°C | 60–65% | Economical, no solvent waste | High energy input, potential for thermal decomposition |

For large-scale industrial production, economic and environmental factors become paramount. The solvent-free melt condensation method is attractive for scalability because it avoids the costs and disposal challenges associated with solvents. However, it requires specialized equipment capable of handling high temperatures and potentially corrosive vapors. The phosphorus pentoxide-mediated route is also considered to have superior scalability compared to the acid chloride pathway because it is a one-pot process, which streamlines the synthesis.

Reactivity Profiles and Mechanistic Studies of Di 2,4,6 Trichlorophenyl Malonate

Di-(2,4,6-trichlorophenyl)malonate as a Cyclocondensation Agent

Di-(2,4,6-trichlorophenyl)malonate serves as a potent cyclocondensation agent, facilitating the formation of diverse heterocyclic systems. Its utility is particularly pronounced in the synthesis of six-membered rings, which are prevalent motifs in many biologically active compounds.

Formation of Six-Membered Malonyl Heterocycles

The reaction of di-(2,4,6-trichlorophenyl)malonate with various dinucleophilic species is a cornerstone for the synthesis of six-membered malonyl heterocycles. This reactivity stems from the high electrophilicity of the carbonyl carbons in the malonate, which are readily attacked by nucleophiles.

Di-(2,4,6-trichlorophenyl)malonate readily reacts with 1,3-dinucleophiles to form a variety of six-membered heterocyclic compounds. These reactions are often carried out under mild conditions and can proceed without the need for a catalyst. For instance, its reaction with enamines or aminothiazoles has been employed to synthesize fused pyrimidinones (B12756618) and thiazolo[3,2-a]pyrimidine derivatives. In specific cases, such as the formation of benzo researchgate.netnih.govthiazolo[3,2-a]pyrimidines, catalyst-free conditions in acetone (B3395972) at room temperature have yielded products in the range of 30–40%.

A broad range of 1,3-dinucleophiles, including those with N,N'-nucleophilic centers, can be successfully reacted with di-(2,4,6-trichlorophenyl)malonate, often at room temperature. researchgate.net

The synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds with significant pharmacological interest, can be achieved through the cyclocondensation of 2-cyanomethylbenzimidazole with di-(2,4,6-trichlorophenyl)malonates. nih.govnih.govjraic.comnih.gov This reaction typically requires elevated temperatures, such as refluxing in bromobenzene (B47551) at 150°C, to drive the cyclization to completion. nih.gov The resulting pyrido[1,2-a]benzimidazole (B3050246) framework is a key structural component in various biologically active molecules. nih.govjraic.comnih.gov

4-Hydroxy-2-pyridone derivatives, a class of compounds known for their diverse biological activities including potential antitumor properties, can be effectively synthesized using di-(2,4,6-trichlorophenyl)malonate. nih.govpsu.edunih.gov The reaction involves the condensation of di-(2,4,6-trichlorophenyl)malonate with 3-amino-3-dialkylaminopropenoates. nih.gov This method provides a direct route to functionalized 4-hydroxy-2-pyridone rings, which can be further elaborated to generate a library of derivatives for biological screening. nih.gov

Influence of Temperature and Solvents on Cyclocondensation Kinetics and Selectivity

The conditions under which cyclocondensation reactions with di-(2,4,6-trichlorophenyl)malonate are performed significantly impact the reaction kinetics and the selectivity of the products formed.

Reactions are often conducted at elevated temperatures, ranging from 150°C to 250°C, either in a melt or using high-boiling solvents like bromobenzene or diphenyl ether. researchgate.net For instance, the reaction of 2-cyanomethylbenzimidazole with di-(2,4,6-trichlorophenyl)malonates to form pyrido[1,2-a]benzimidazoles is carried out in refluxing bromobenzene at 150°C. nih.gov In some cases, even higher temperatures, above 250°C, are employed to achieve cyclization, particularly with 2-arylmalonates, which are thought to proceed through arylketene ester intermediates. researchgate.net However, these high temperatures can be a limitation for sensitive substrates. researchgate.net

Conversely, some reactions involving highly reactive dinucleophiles can proceed at room temperature. researchgate.net For example, catalyst-free cyclocondensation with certain 1,3-dinucleophiles in acetone at room temperature has been reported. The choice of solvent can also play a crucial role. While high-boiling aromatic solvents are common, other solvents like acetone are used for specific applications.

Comparative Reactivity Studies of Di-(2,4,6-trichlorophenyl)malonate with Other Malonates in Cyclocondensations (e.g., Bis(trimethylsilyl)malonates, Diethyl Malonates)

Comparative studies highlight the superior reactivity of di-(2,4,6-trichlorophenyl)malonate in cyclocondensation reactions compared to other malonate esters.

Versus Diethyl Malonate: Diethyl malonate is significantly less reactive in cyclocondensations with 1,3-dinucleophiles, often yielding less than 5% of the desired product under conditions where di-(2,4,6-trichlorophenyl)malonate reacts efficiently. researchgate.netnih.gov This is attributed to the lower electrophilicity of the carbonyl carbons in diethyl malonate. While diethyl malonate reactions often require basic catalysts or elevated temperatures, di-(2,4,6-trichlorophenyl)malonate can react under milder conditions. nih.gov

Versus Bis(trimethylsilyl)malonates: In the reaction with 2-cyanomethylbenzimidazole, di-(2,4,6-trichlorophenyl)malonates lead to the formation of the cyclized pyrido[1,2-a]benzimidazole product. nih.gov In contrast, the reaction with bis(trimethylsilyl)malonates under the same conditions (refluxing bromobenzene) results only in C-acylation, yielding 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxoalkanenitriles without subsequent cyclization onto the nitrogen atom. nih.gov This demonstrates a significant difference in the reaction pathway and the ability of the leaving group to facilitate the final ring closure.

The high reactivity of di-(2,4,6-trichlorophenyl)malonate makes it a valuable but also expensive reagent that may have limited stability over time. nih.gov

Table of Reaction Data

| Dinucleophile | Product | Reaction Conditions | Yield | Reference |

| Enamines/Aminothiazoles | Fused Pyrimidinones/Thiazolo[3,2-a]pyrimidine derivatives | Acetone, Room Temperature | 30-40% | |

| 2-Cyanomethylbenzimidazole | Pyrido[1,2-a]benzimidazoles | Refluxing Bromobenzene, 150°C | Not specified | nih.gov |

| 3-Amino-3-dialkylaminopropenoates | 4-Hydroxy-2-pyridone derivatives | Not specified | Not specified | nih.gov |

Table of Comparative Reactivity

| Malonate Derivative | Reactivity in Cyclocondensation | Typical Yield with 1,3-Dinucleophiles | Notes | Reference |

| Di-(2,4,6-trichlorophenyl)malonate | High | Good to Moderate | Highly electrophilic, can react at lower temperatures. | researchgate.netnih.gov |

| Diethyl Malonate | Low | <5% | Requires basic catalysts or high temperatures. | nih.gov |

| Bis(trimethylsilyl)malonate | Moderate | Variable | Can lead to C-acylation without cyclization in some cases. | nih.gov |

Acylation and Functionalization Reactions Initiated by Di-(2,4,6-trichlorophenyl)malonate

Di-(2,4,6-trichlorophenyl)malonate serves as a potent C2 synthon, readily undergoing acylation and other functionalization reactions. Its utility is particularly pronounced in the synthesis of heterocyclic compounds and other complex molecular architectures.

Synthesis of Malondianilides and Related Amides

The reaction of di-(2,4,6-trichlorophenyl)malonate with primary and secondary amines provides a direct route to malondianilides and other corresponding amides. The high reactivity of this malonate derivative facilitates the aminolysis process, often proceeding efficiently where less activated esters would require harsh conditions or fail to react altogether.

For instance, the reaction with anilines leads to the formation of malondianilides, which are important precursors for various biologically active compounds. The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of the 2,4,6-trichlorophenoxide leaving group. The stability of this leaving group, due to the electron-withdrawing chlorine atoms, is a key driving force for the reaction.

While specific data on the synthesis of a wide range of malondianilides using di-(2,4,6-trichlorophenyl)malonate is not extensively tabulated in the available literature, the general principle is well-established in the context of its use in cyclocondensation reactions with amino-functionalized substrates.

Regioselectivity in C-Acylation Versus Cyclization Pathways

A significant aspect of the reactivity of di-(2,4,6-trichlorophenyl)malonate lies in its application in reactions with 1,3-dinucleophiles, where a competition between C-acylation and cyclization pathways exists. The high electrophilicity of the malonate often favors cyclization, leading to the formation of six-membered heterocyclic rings. This makes it a valuable reagent for the synthesis of pyrimidines, pyridones, and other related scaffolds.

A clear example of this regioselectivity is observed in the reaction with 2-cyanomethylbenzimidazole. When this dinucleophile is reacted with the highly reactive di-(2,4,6-trichlorophenyl)malonate in refluxing bromobenzene, it readily undergoes cyclization to yield pyrido[1,2-a]benzimidazoles. In contrast, the reaction with less reactive malonates, such as bis(trimethylsilyl) malonates, under similar conditions results exclusively in C-acylation without subsequent cyclization to the nitrogen atom.

The preference for cyclization with di-(2,4,6-trichlorophenyl)malonate can be attributed to the efficient initial acylation at one nucleophilic site, which is then followed by an intramolecular acylation at the second nucleophilic site, a process facilitated by the excellent 2,4,6-trichlorophenoxide leaving group. The reaction conditions, such as temperature and solvent, can also influence the regiochemical outcome.

Table 1: Regioselectivity in Reactions of Malonates with 2-Cyanomethylbenzimidazole

| Malonate Derivative | Reaction Conditions | Product Type | Outcome |

| Di-(2,4,6-trichlorophenyl)malonate | Refluxing Bromobenzene | Cyclization | Pyrido[1,2-a]benzimidazole |

| Bis(trimethylsilyl)malonate | Refluxing Bromobenzene | C-Acylation | 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxoalkanenitriles |

Di-(2,4,6-trichlorophenyl)malonate in Michael Addition Reactions

The activated nature of di-(2,4,6-trichlorophenyl)malonate also suggests its potential utility as a donor in Michael addition reactions. The electron-withdrawing ester groups can stabilize the resulting enolate intermediate, thereby facilitating the conjugate addition to α,β-unsaturated systems.

Enantioselective Michael Additions Utilizing Activated Esters

While the development of enantioselective Michael additions is a vibrant area of research, specific studies employing di-(2,4,6-trichlorophenyl)malonate as the activated ester are not prominently reported in the surveyed literature. The majority of existing methodologies focus on the use of more common malonates like diethyl or dimethyl malonate in the presence of chiral organocatalysts or metal complexes. nih.govresearchgate.netacs.org

The general strategy for such reactions involves the in-situ formation of a chiral enolate from the malonate, which then adds to the Michael acceptor. The catalyst controls the stereochemical outcome of the addition. Given the high reactivity of di-(2,4,6-trichlorophenyl)malonate, its use in such systems could potentially offer advantages in terms of reaction rates or catalyst loading. However, dedicated research to explore and optimize its performance in enantioselective Michael additions is needed to establish its utility in this context.

Mechanistic Insights into Catalyst Turnover Involving Trichlorophenoxide Leaving Groups

In catalytic cycles involving activated esters, the nature of the leaving group can play a crucial role in catalyst turnover. In a hypothetical enantioselective Michael addition catalyzed by a Lewis base or a chiral Brønsted base, the turnover would require the displacement of the catalyst from the product adduct.

Following the Michael addition of the malonate enolate to an α,β-unsaturated compound, the resulting adduct would still be bound to the catalyst. The regeneration of the catalyst could proceed through a protonation event and subsequent displacement. The 2,4,6-trichlorophenoxide anion, being a relatively stable and good leaving group, could facilitate this catalyst turnover step. In some catalytic cycles, the leaving group itself can act as a proton shuttle or a secondary nucleophile to promote the regeneration of the catalyst. nih.gov

However, detailed mechanistic studies specifically elucidating the role of the 2,4,6-trichlorophenoxide leaving group in the catalyst turnover step of a Michael addition involving di-(2,4,6-trichlorophenyl)malonate are not available in the reviewed scientific literature. Further research is required to understand the precise mechanistic implications of this specific leaving group in such catalytic systems.

Structural Characterization and Theoretical Investigations of Di 2,4,6 Trichlorophenyl Malonate

Crystallographic Analysis of Di-(2,4,6-trichlorophenyl)malonate and Its Derivatives

X-ray crystallography has been instrumental in defining the precise solid-state structure of di-(2,4,6-trichlorophenyl)malonate.

The molecule crystallizes in the monoclinic space group Cc. Its conformation is characterized by the spatial relationship between the two 2,4,6-trichlorophenyl rings and the central malonate linker. A significant feature is the dihedral angle of 67.8° between the two aromatic rings. researchgate.net This twisted arrangement minimizes steric hindrance between the bulky trichlorophenyl groups. Furthermore, the dihedral angle between the central CH₂–C(O)–O segment and each phenyl ring is 83.8°, indicating a nearly perpendicular orientation of the ester groups relative to the aromatic rings. researchgate.net

Table 1: Crystal Data and Structure Refinement for Di-(2,4,6-trichlorophenyl)malonate

| Parameter | Value |

| Empirical formula | C₁₅H₆Cl₆O₄ |

| Formula weight | 462.90 g/mol |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | Cc |

| a | 12.0980(11) Å |

| b | 10.0628(9) Å |

| c | 15.1518(14) Å |

| β | 90.780(2)° |

| Volume | 1844.1(3) ų |

| Z | 4 |

This data is compiled from a study by Peng et al. researchgate.net

Detailed analysis of the crystal structure reveals that the bond lengths and angles within the di-(2,4,6-trichlorophenyl)malonate molecule are within the expected ranges for similar malonate compounds. researchgate.net The geometry around the ester linkages and the aromatic rings conforms to standard values, reflecting the electronic and steric effects of the substituent groups. While the molecule as a whole is non-planar due to the significant twist between the phenyl rings, the individual 2,4,6-trichlorophenyl rings are themselves planar. researchgate.netresearchgate.net

Spectroscopic Methodologies for Structural Confirmation in Advanced Research

Spectroscopic techniques provide complementary information to crystallographic data, confirming the molecular structure and identifying key functional groups.

¹H-NMR spectroscopy is a powerful tool for confirming the presence of different proton environments in the molecule. For di-(2,4,6-trichlorophenyl)malonate, characteristic signals are observed for the malonyl CH₂ protons and the protons of the trichlorophenyl rings. The methylene (B1212753) protons typically appear as a singlet, while the aromatic protons give rise to signals in the downfield region of the spectrum, consistent with their electron-deficient environment.

¹³C-NMR spectroscopy further corroborates the structure by identifying the carbon skeleton. Resonances corresponding to the carbonyl carbons of the ester groups, the methylene carbon, and the distinct carbons of the trichlorophenyl rings can be assigned, providing a complete picture of the carbon framework.

Table 2: Spectroscopic Data for Di-(2,4,6-trichlorophenyl)malonate

| Technique | Observation | Interpretation |

| ¹H-NMR | δ 3.3 ppm (malonyl CH₂) | Protons of the central methylene group |

| δ 7.2–7.6 ppm (trichlorophenyl protons) | Aromatic protons | |

| IR | 1720 cm⁻¹ (strong carbonyl stretch) | Ester functional group |

Data sourced from Benchchem.

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the IR spectrum of di-(2,4,6-trichlorophenyl)malonate, a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretch of the ester groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For di-(2,4,6-trichlorophenyl)malonate, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight of approximately 462.92 g/mol . scbt.com The isotopic pattern of this peak, showing multiple signals due to the presence of six chlorine atoms, would be a characteristic feature.

Computational Chemistry Approaches to Di-(2,4,6-trichlorophenyl)malonate

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules at an atomic level. youtube.comnih.gov For a molecule like Di-(2,4,6-trichlorophenyl)malonate, these methods could offer significant insights into its behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation, providing information about the electronic distribution and energy of a molecule. youtube.com Methods like Density Functional Theory (DFT) are particularly common in computational organic chemistry for their balance of accuracy and computational cost. youtube.com

For Di-(2,4,6-trichlorophenyl)malonate, these calculations could predict a variety of properties. A standard approach might involve using a functional such as B3LYP with a basis set like 6-31G(d) to optimize the molecule's geometry and calculate its electronic properties.

Potential Applications for Di-(2,4,6-trichlorophenyl)malonate:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of non-covalent interactions or initial attack by reactants.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges on each atom, offering insights into the polarity of bonds and the reactivity of specific sites.

While no specific data exists for Di-(2,4,6-trichlorophenyl)malonate, below is a hypothetical table illustrating the type of data that such a calculation would generate.

Table 1: Hypothetical Quantum Chemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. youtube.comyoutube.com This technique allows for the exploration of the different shapes (conformations) a molecule can adopt at a given temperature. researchgate.net

An MD simulation of Di-(2,4,6-trichlorophenyl)malonate would reveal its conformational flexibility, particularly the rotation around the ester linkages and the orientation of the bulky 2,4,6-trichlorophenyl groups. Such a study would typically involve:

Assigning a force field (a set of parameters describing the potential energy of the atoms).

Placing the molecule in a simulated environment (e.g., a solvent box).

Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a representative range of conformations.

Analysis of the resulting trajectory would identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. Although studies have been conducted on simpler molecules like malonic acid to understand their interactions, similar detailed analyses for its complex diesters are not available. researchgate.netnih.gov

Table 2: Hypothetical Conformational Analysis Data

| Conformational Feature | Description | Potential Finding |

|---|---|---|

| Dihedral Angle (O-C-C-C) | Rotation around the central malonate carbons | Determines the relative orientation of the ester groups |

| Dihedral Angle (C-O-Ar-C) | Rotation of the trichlorophenyl rings | Reveals steric hindrance and potential for pi-stacking interactions |

Transition State Analysis for Mechanistic Elucidation (e.g., Arylketene Ester Intermediates)

Transition state (TS) analysis is a computational technique used to study the mechanism of chemical reactions. It involves locating the highest energy point along a reaction coordinate, known as the transition state structure. The energy of this state (the activation energy) determines the rate of the reaction.

Diaryl malonates are known precursors to arylketenes through thermal or photochemical decomposition. A key reaction of Di-(2,4,6-trichlorophenyl)malonate would be its potential conversion into a highly reactive trichlorophenylketene intermediate. Computational analysis could elucidate this pathway.

The process would involve:

Modeling the reactant (Di-(2,4,6-trichlorophenyl)malonate) and the proposed products (e.g., trichlorophenylketene and a trichlorophenol ester).

Using a TS search algorithm to find the geometry of the transition state connecting them.

Calculating the activation energy (the energy difference between the reactant and the transition state).

Confirming the TS structure by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

While computational studies have explored the mechanisms of other malonate reactions, such as Michael additions, specific analyses for the decomposition of Di-(2,4,6-trichlorophenyl)malonate are not found in the literature. nih.gov

Table 3: Hypothetical Transition State Analysis Data for Decomposition

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | - | Determines the kinetic feasibility of the reaction |

| Transition State Geometry | - | Shows the specific atomic arrangement during bond breaking/formation |

| Key Bond Distances in TS | - | Indicates which bonds are being formed and broken |

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| Di-(2,4,6-trichlorophenyl)malonate |

| Bis(2,4,6-trichlorophenyl) 2-ethylmalonate |

| Diethyl malonate |

| Malonic acid |

Advanced Synthetic Applications and Future Research Frontiers for Di 2,4,6 Trichlorophenyl Malonate

Strategic Use in Complex Molecule Synthesis

The enhanced reactivity of Di-(2,4,6-trichlorophenyl)malonate makes it an invaluable tool for constructing complex molecular architectures where less reactive malonates are ineffective.

Applications in the Construction of Bioactive Scaffolds and Intermediates for Drug Discovery

Di-(2,4,6-trichlorophenyl)malonate is particularly effective in the synthesis of six-membered heterocyclic compounds, which are common structural motifs in a vast array of biologically active molecules. Its exceptional utility in this area has led to it being referred to as a "magic malonate." Many pyrimidine (B1678525) and pyrimidopyrimidine derivatives, for instance, are sought after as pharmaceutical candidates due to their potential antiviral, antibacterial, anti-HIV, and antitumoral activities. researchgate.net

A primary application is in cyclocondensation reactions with 1,3-dinucleophiles. mdpi.com These reactions, often conducted under thermal conditions, produce a variety of "malonyl heterocycles." For example, the reaction of Di-(2,4,6-trichlorophenyl)malonate with 2-cyanomethylbenzimidazole readily yields pyrido[1,2-a]benzimidazoles, a class of fused heterocyclic systems. This transformation is significantly less efficient with simpler malonates, which often result in yields below 5%. mdpi.com

The superior performance of Di-(2,4,6-trichlorophenyl)malonate is attributed to the excellent leaving group ability of the 2,4,6-trichlorophenoxide ion, which is stabilized by the inductive effect of the chlorine atoms. This facilitates the crucial final cyclization step required to form these complex scaffolds.

Role in Multistep Organic Transformations

In the context of multistep synthesis, Di-(2,4,6-trichlorophenyl)malonate serves as a highly activated and reliable building block. Its heightened reactivity allows for transformations under conditions where other malonate esters would fail, thus enabling more efficient and shorter synthetic routes.

The compound's utility is most pronounced in reactions that require high activation energy, such as thermal cyclizations. It reacts readily with dinucleophiles when heated in high-boiling solvents like bromobenzene (B47551) or diphenyl ether, or even by simple fusion of the reactants at temperatures between 150-250°C. While these conditions are harsh, they are often necessary for the construction of sterically hindered or electronically demanding heterocyclic systems.

A comparative study highlights its strategic advantage: while Di-(2,4,6-trichlorophenyl)malonate reacts with certain dinucleophiles to complete the full cyclization, other activated esters like bis(trimethylsilyl) malonates only achieve C-acylation under similar conditions, failing to form the final heterocyclic ring. mdpi.com This reliability in achieving cyclization makes it a crucial reagent for specific, challenging steps within a longer synthetic sequence.

| Malonate Ester | Reactant | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Di-(2,4,6-trichlorophenyl)malonate | 2-Cyanomethylbenzimidazole (1,3-dinucleophile) | Refluxing Bromobenzene (150°C) | Cyclization to form Pyrido[1,2-a]benzimidazoles | mdpi.com |

| Bis(trimethylsilyl) malonate | 2-Cyanomethylbenzimidazole (1,3-dinucleophile) | Refluxing Bromobenzene (150°C) | C-acylation only; no cyclization | mdpi.com |

| Diethyl malonate | General 1,3-dinucleophiles | Elevated Temperatures | Very low yields (<5%) of cyclized product | mdpi.com |

Exploration of Novel Reaction Catalysis and Methodologies

While Di-(2,4,6-trichlorophenyl)malonate is well-established as a reagent, its potential in developing new catalytic systems and its reactivity under non-thermal conditions remain largely unexplored frontiers.

Development of Di-(2,4,6-trichlorophenyl)malonate-Derived Catalysts or Ligands

Currently, there is limited research on the direct use of Di-(2,4,6-trichlorophenyl)malonate or its derivatives as catalysts or ligands in organic synthesis. Its molecular structure, however, presents several possibilities for such applications. The central malonate unit could be functionalized to create novel bidentate ligands for transition metal catalysis. Furthermore, the trichlorophenyl rings could be modified to tune the steric and electronic properties of a potential catalytic system. The development of chiral versions of this scaffold could also open avenues in asymmetric catalysis. This area represents a promising, yet undeveloped, field for future investigation.

Investigation of Unconventional Activation Methods (e.g., Photochemistry, Electrochemistry)

The majority of reactions involving Di-(2,4,6-trichlorophenyl)malonate rely on thermal activation, often requiring high temperatures that can limit the substrate scope to thermally stable molecules. The exploration of unconventional activation methods is a key area for future research.

Photochemical activation could provide a milder alternative to heat, potentially enabling reactions with more sensitive functional groups. Similarly, electrochemical methods could be used to generate reactive intermediates from Di-(2,4,6-trichlorophenyl)malonate under controlled conditions, offering a different pathway to desired products. While related compounds like bis(2,4,6-trichlorophenyl) oxalate are known for their role in chemiluminescence systems, the direct photochemical or electrochemical reactivity of the malonate itself has not been extensively studied. researchgate.net Research in this domain could significantly broaden the applicability of this powerful reagent.

Expanding the Synthetic Scope and Reactivity Patterns

Future research on Di-(2,4,6-trichlorophenyl)malonate is likely to focus on expanding its synthetic utility beyond its current applications and developing more sustainable methodologies. A key challenge is that while highly effective, the reagent can be expensive and may have limited stability. mdpi.com

One promising direction is the exploration of its reactions with a wider range of nucleophiles beyond the well-studied 1,3-dinucleophiles. This could lead to the synthesis of different heterocyclic ring systems (e.g., five- or seven-membered rings) or complex acyclic structures. Additionally, leveraging the acidity of the central methylene (B1212753) protons allows for alkylation or acylation prior to cyclocondensation, introducing points of diversity for the creation of compound libraries for drug discovery.

A significant goal is the development of milder reaction conditions to overcome the reliance on high temperatures. This would make the reagent compatible with more delicate substrates and complex natural product syntheses. Furthermore, addressing the environmental concerns associated with chlorinated compounds by designing "greener" analogues that retain high reactivity but are more benign is a critical long-term objective. mdpi.com Biocatalytic methods, for example, are being explored for the synthesis of other malonate esters to avoid harsh reagents and conditions.

Discovering New Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The utility of Di-(2,4,6-trichlorophenyl)malonate extends beyond traditional malonic ester chemistry, enabling the formation of a diverse array of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often under conditions where conventional reagents fail.

The most prominent application of Di-(2,4,6-trichlorophenyl)malonate is in cyclocondensation reactions with 1,3-dinucleophiles to construct six-membered heterocyclic rings. nih.gov These reactions typically proceed at elevated temperatures (150-250 °C), either neat or in high-boiling solvents like bromobenzene or diphenyl ether. The high reactivity of the malonate overcomes the low nucleophilicity of many substrates, facilitating the synthesis of complex scaffolds. For instance, it readily reacts with 2-cyanomethylbenzimidazole to produce pyrido[1,2-a]benzimidazoles, a reaction where less reactive malonates like bis(trimethylsilyl) malonate only yield the initial C-acylation product without subsequent cyclization.

Beyond cyclocondensations, the pronounced electrophilicity of Di-(2,4,6-trichlorophenyl)malonate makes it an excellent acylating agent . The 2,4,6-trichlorophenoxy group is a superior leaving group, facilitating the transfer of the malonyl group to various nucleophiles. This has been leveraged in the synthesis of complex molecules where selective acylation is a key step.

Furthermore, the acidic nature of the α-protons allows for facile alkylation reactions . The formation of a stabilized enolate under relatively mild basic conditions enables the introduction of a wide range of substituents at the central carbon atom. organicchemistrytutor.com This allows for the synthesis of substituted malonates which can then be used in subsequent transformations, significantly expanding the molecular diversity accessible from this reagent.

Table 1: Examples of Bond-Forming Reactions with Di-(2,4,6-trichlorophenyl)malonate

| Reaction Type | Substrate | Product Type | Significance |

| Cyclocondensation | 1,3-Dinucleophiles | Six-membered heterocycles | Access to complex heterocyclic scaffolds |

| Acylation | Nucleophiles | Malonylated products | Efficient acyl transfer due to good leaving group |

| Alkylation | Alkyl halides | α-Substituted malonates | Introduction of molecular diversity |

Strategies for Overcoming High Reaction Temperature Limitations

A significant drawback associated with the use of Di-(2,4,6-trichlorophenyl)malonate is the high reaction temperatures often required to drive reactions to completion. These harsh conditions can limit the substrate scope, particularly for thermally sensitive molecules, and are not energy efficient. Consequently, researchers have begun to explore strategies to mitigate this limitation.

One promising approach is the use of Lewis acid catalysis . Lewis acids can coordinate to the carbonyl oxygens of the malonate, further increasing its electrophilicity and thereby accelerating the rate of reaction. wikipedia.org This enhanced reactivity can potentially allow for reactions to be conducted at lower temperatures. While specific studies on Di-(2,4,6-trichlorophenyl)malonate are emerging, the application of Lewis acids like ZnCl₂ has been shown to accelerate reaction kinetics in related systems.

Another effective strategy is the application of microwave-assisted synthesis . Microwave irradiation can lead to rapid and efficient heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of α-aryl malonates using other malonic esters and could be a viable method for promoting reactions of Di-(2,4,6-trichlorophenyl)malonate at lower bulk temperatures and for shorter durations. researchgate.net

Table 2: Potential Strategies to Lower Reaction Temperatures

| Strategy | Mechanism of Action | Potential Advantages |

| Lewis Acid Catalysis | Enhancement of electrophilicity through coordination | Lower activation energy, milder reaction conditions |

| Microwave-Assisted Synthesis | Rapid and efficient heating | Reduced reaction times, improved yields, potentially cleaner reactions |

Current Challenges and Future Perspectives in Di-(2,4,6-trichlorophenyl)malonate Research

Despite its synthetic utility, the widespread adoption of Di-(2,4,6-trichlorophenyl)malonate is hampered by several challenges. Addressing these issues and expanding its application into new areas of chemical synthesis are key frontiers for future research.

Addressing Stability and Storage Challenges

A major challenge associated with Di-(2,4,6-trichlorophenyl)malonate is its limited stability and short shelf-life. The compound is sensitive to moisture and can hydrolyze back to malonic acid and 2,4,6-trichlorophenol (B30397). This instability necessitates careful handling and storage under anhydrous conditions, often sealed in a dry, room temperature environment. sigmaaldrich.com The decomposition of the reagent not only affects the efficiency of chemical reactions but also introduces impurities that can complicate product purification.

Future research in this area could focus on the development of stabilizing agents or formulations . The inclusion of desiccants or the formulation of the reagent in a non-reactive, anhydrous matrix could potentially prolong its shelf life. Another avenue for exploration is the use of ester stabilizers , such as carbodiimides, which are known to prevent the hydrolysis of esters by reacting with any carboxylic acids that may form. carbodiimide.com A systematic study on the degradation pathways and the kinetics of hydrolysis would provide valuable insights for the rational design of more stable formulations.

Integration into High-Throughput Synthesis and Combinatorial Libraries

The integration of Di-(2,4,6-trichlorophenyl)malonate into high-throughput synthesis (HTS) and the generation of combinatorial libraries remains a largely unexplored frontier. The high reactivity of this malonate makes it an attractive candidate for the rapid synthesis of diverse compound libraries for drug discovery and materials science. chemrxiv.orgoxfordglobal.com Automated synthesis platforms could potentially handle the moisture-sensitive nature of the reagent and perform reactions in a highly parallel and efficient manner.

The development of robust and reliable reaction protocols that are amenable to automation is a key prerequisite for its use in HTS. This would involve optimizing reaction conditions to minimize side-product formation and ensure high conversion rates across a range of substrates. The use of solid-phase synthesis, where the substrate is attached to a resin, could also be explored to facilitate purification and handling in an automated workflow. The generation of combinatorial libraries based on the Di-(2,4,6-trichlorophenyl)malonate scaffold could provide access to novel chemical entities with diverse biological activities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.